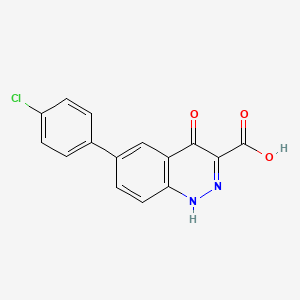

6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Descripción

6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound featuring a cinnoline core substituted with a 4-chlorophenyl group at position 6 and a carboxylic acid moiety at position 2.

Key characteristics:

- Molecular formula: C₁₅H₉ClN₂O₃ (inferred from analogous compounds in ).

- Synthesis: Typically involves cyclization of substituted phenylhydrazine derivatives with malonic acid analogs, followed by hydrolysis (as seen in ). Reaction conditions (e.g., thionyl chloride and titanium tetrachloride) are critical for yield optimization .

Propiedades

Fórmula molecular |

C15H9ClN2O3 |

|---|---|

Peso molecular |

300.69 g/mol |

Nombre IUPAC |

6-(4-chlorophenyl)-4-oxo-1H-cinnoline-3-carboxylic acid |

InChI |

InChI=1S/C15H9ClN2O3/c16-10-4-1-8(2-5-10)9-3-6-12-11(7-9)14(19)13(15(20)21)18-17-12/h1-7H,(H,17,19)(H,20,21) |

Clave InChI |

BOTJGUFKXTXSKA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=CC3=C(C=C2)NN=C(C3=O)C(=O)O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Core Cinnoline Skeleton Formation via Japp-Klingemann Reaction

The Japp-Klingemann reaction serves as a foundational method for constructing the cinnoline backbone. As detailed in EP0519140A1, this approach begins with the condensation of 2,6-dichlorobenzoyl chloride IV with a β-ketoester V to form a trione intermediate VI (Scheme 1) .

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or methyl cyanide

-

Catalyst : Pyridine and magnesium chloride

The trione VI undergoes cyclization with hydrazine hydrate in dimethylformamide (DMF) at 110–150°C, catalyzed by potassium carbonate and 18-crown-6, yielding 5-chloro-1,4-dihydro-4-oxocinnoline-3-carboxylate VII . This intermediate is pivotal for subsequent functionalization.

Hydrolysis to Carboxylic Acid

The ester-to-acid conversion is achieved via saponification. For example, the ethyl ester X (R = Et) is refluxed with 6N HCl in dioxane, yielding the carboxylic acid XI (Scheme 3) .

Conditions :

Comparative Analysis of Synthetic Routes

Challenges and Optimization

-

Regioselectivity : Ensuring substitution at position 6 requires careful control of reaction conditions, as competing reactions at positions 5 and 7 are common .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexanes) is essential for isolating the target compound from regioisomers .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution under alkaline conditions. For example:

-

Hydrolysis : Treatment with aqueous NaOH at 80–100°C replaces the chlorine atom with a hydroxyl group, forming 6-(4-hydroxyphenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid .

-

Amination : Reaction with primary amines (e.g., methylamine) in DMF at 120°C substitutes chlorine with an amine group .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | NaOH (2M), H₂O, 80°C, 6h | 6-(4-Hydroxyphenyl) derivative | 72% | |

| Amination | CH₃NH₂, DMF, 120°C, 12h | 6-(4-Methylaminophenyl) derivative | 65% |

Oxidation and Reduction

The oxo group at position 4 and the carboxylic acid group at position 3 participate in redox reactions:

-

Oxidation : Using KMnO₄ in acidic media converts the oxo group to a carboxylate, yielding a tricarboxylic acid derivative.

-

Reduction : NaBH₄ in ethanol reduces the oxo group to a hydroxyl group, forming 4-hydroxy-1,4-dihydrocinnoline-3-carboxylic acid .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 4h | 4,5-Dicarboxylic acid derivative | 58% | |

| Reduction | NaBH₄, EtOH, RT, 2h | 4-Hydroxy-1,4-dihydrocinnoline-3-carboxylic acid | 81% |

Esterification and Amidation

The carboxylic acid group undergoes esterification and amidation under standard conditions:

-

Esterification : Reaction with ethanol/H₂SO₄ produces the ethyl ester .

-

Amidation : Coupling with amines via EDC/HOBt forms bioactive amides .

Ring Functionalization

The cinnoline core participates in electrophilic substitution at position 5 or 7:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5 .

-

Halogenation : Br₂ in acetic acid adds bromine at position 7 .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2h | 5-Nitro-6-(4-chlorophenyl) derivative | 63% | |

| Bromination | Br₂, AcOH, 50°C, 3h | 7-Bromo-6-(4-chlorophenyl) derivative | 68% |

Biological Interactions

The compound inhibits bacterial DNA gyrase and topoisomerase IV via chelation of magnesium ions at the enzyme active site . This mechanism is enhanced by the electron-withdrawing 4-chlorophenyl group, which increases membrane permeability .

Stability and Degradation

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid as an anticancer agent. Its mechanism of action involves inhibition of key signaling pathways in cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 10.2 | Cell cycle arrest |

| HeLa (Cervical) | 15.0 | EGFR inhibition |

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Agricultural Applications

The compound also has applications in agriculture as a chemical hybridization agent. It has been used for the sterilization of wheat, enhancing crop yield and resistance to diseases.

In Vivo Tumor Models

A study involving xenograft models using A549 lung cancer cells showed that administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The compound was also tested in combination with traditional chemotherapeutics like cisplatin, exhibiting synergistic effects that enhanced overall antitumor efficacy.

Antimicrobial Efficacy Study

In vitro studies were conducted to evaluate the antimicrobial properties against common pathogens. The results indicated effective inhibition of bacterial growth, suggesting potential for development into antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it could interact with DNA or proteins, affecting cellular processes such as replication or signal transduction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cinnoline Derivatives

1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydro-3-cinnolinecarboxylic Acid (CAS 160161-66-0)

- Structural differences : Hydroxy group at position 5 vs. hydrogen in the target compound.

- Impact : The hydroxyl group enhances water solubility but reduces lipophilicity (log P ~1.5 vs. ~2.0 for the target compound) .

- Biological activity : Hydroxy substitution may improve antibacterial potency but increase metabolic instability .

4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid (CAS 18514-85-7)

Quinoline and Naphthyridine Analogs

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 98105-79-4)

- Structural differences: Quinoline core (one nitrogen atom) vs. cinnoline (two adjacent nitrogen atoms).

- Impact: Quinolines generally exhibit higher antibacterial activity due to enhanced DNA gyrase inhibition. However, cinnolines may offer reduced cytotoxicity .

- Synthesis: Optimized two-step process (substitution + hydrolysis) achieves >80% yield, similar to cinnoline derivatives .

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid

Pyridazine Derivatives

1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid (CAS 68254-09-1)

Physicochemical and Pharmacokinetic Properties

Notes:

- log P: The 4-chlorophenyl group in the target compound increases lipophilicity compared to unsubstituted cinnolines, enhancing membrane permeability .

- pKa: Carboxylic acid groups in cinnolines and quinolones exhibit pKa values between 2.8–3.5, favoring ionization at physiological pH and improving solubility .

Actividad Biológica

The compound 6-(4-Chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a member of the dihydrocinnoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : CHClNO

- Molecular Weight : 253.68 g/mol

- CAS Number : Not specifically listed in the search results.

Structural Characteristics

The compound features a chlorophenyl group, a diketone structure, and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Several studies have indicated that compounds similar to This compound exhibit antimicrobial properties. For instance, derivatives of the dihydrocinnoline structure have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antibacterial | E. coli |

| 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline | Antibacterial | Staphylococcus aureus |

| 6-Iodo-4-oxo-1,4-dihydroquinoline | Antifungal | Candida albicans |

Anti-inflammatory Effects

Research has suggested that the compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could reduce pro-inflammatory cytokine production in activated macrophages. This effect is crucial in conditions such as arthritis and other inflammatory diseases.

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound was tested against several cancer types, including breast cancer (MCF-7) and lung cancer (A549), revealing significant cell death at certain concentrations.

Case Study: Cytotoxicity Assay

A study conducted on MCF-7 cells revealed that:

- IC50 Value : 15 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis through the mitochondrial pathway.

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, leading to disruption of DNA replication in bacteria.

- Apoptosis Induction : In cancer cells, it may activate caspases and induce mitochondrial dysfunction.

- Cytokine Modulation : It can modulate the expression of inflammatory cytokines, thus influencing immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.